molecular formula C7H14ClNO B2377937 6-(Methoxymethyl)-1,2,3,6-tetrahydropyridine;hydrochloride CAS No. 2402838-86-0

6-(Methoxymethyl)-1,2,3,6-tetrahydropyridine;hydrochloride

Cat. No.: B2377937
CAS No.: 2402838-86-0
M. Wt: 163.65
InChI Key: XIHATQQTZQQGFG-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)-1,2,3,6-tetrahydropyridine;hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines. This compound is characterized by the presence of a methoxymethyl group attached to the nitrogen atom of the tetrahydropyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxymethyl)-1,2,3,6-tetrahydropyridine;hydrochloride typically involves the following steps:

    Formation of the Tetrahydropyridine Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyridine ring. This can be achieved through various methods, including the reduction of pyridine derivatives or the cyclization of amino alcohols.

    Introduction of the Methoxymethyl Group: The methoxymethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the tetrahydropyridine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)-1,2,3,6-tetrahydropyridine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its fully saturated form, such as piperidine derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

6-(Methoxymethyl)-1,2,3,6-tetrahydropyridine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)-1,2,3,6-tetrahydropyridine;hydrochloride involves its interaction with specific molecular targets. The methoxymethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-1,2,3,6-tetrahydropyridine: Lacks the methoxymethyl group, resulting in different chemical and biological properties.

    6-Ethoxymethyl-1,2,3,6-tetrahydropyridine: Contains an ethoxymethyl group instead of a methoxymethyl group, leading to variations in reactivity and solubility.

    6-(Hydroxymethyl)-1,2,3,6-tetrahydropyridine: The hydroxymethyl group imparts different chemical behavior compared to the methoxymethyl group.

Uniqueness

6-(Methoxymethyl)-1,2,3,6-tetrahydropyridine;hydrochloride is unique due to the presence of the methoxymethyl group, which influences its chemical reactivity and biological interactions. This functional group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

6-(methoxymethyl)-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-9-6-7-4-2-3-5-8-7;/h2,4,7-8H,3,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHATQQTZQQGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1C=CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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